molecular formula C13H8ClN3S B2711754 4-[2-Chloro-4-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridine CAS No. 2253639-60-8

4-[2-Chloro-4-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridine

Cat. No.: B2711754
CAS No.: 2253639-60-8
M. Wt: 273.74
InChI Key: NCYDBPOPEMMCSS-UHFFFAOYSA-N
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Description

4-[2-Chloro-4-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridine is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Chloro-4-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridine typically involves the reaction of 2-chloropyridine with a thiazole derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the pyridine and thiazole rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-Chloro-4-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-[2-Chloro-4-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-Chloro-4-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridine involves its interaction with specific molecular targets. For example, it may bind to DNA or proteins, leading to the inhibition of certain biological pathways. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
  • 4-Chloro-3-(pyridin-2-yl)aniline
  • 2-(Pyridin-2-yl)-1,3-thiazole

Uniqueness

4-[2-Chloro-4-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridine is unique due to its specific combination of pyridine and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

2-chloro-4-pyridin-3-yl-5-pyridin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3S/c14-13-17-11(10-2-1-5-16-8-10)12(18-13)9-3-6-15-7-4-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYDBPOPEMMCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(SC(=N2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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